Product packaging for Silane, dichlorodiisobutyl-(Cat. No.:CAS No. 18395-92-1)

Silane, dichlorodiisobutyl-

Cat. No.: B097770
CAS No.: 18395-92-1
M. Wt: 213.22 g/mol
InChI Key: VJBOSIHCFQKSQC-UHFFFAOYSA-N
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Description

Silane, dichlorodiisobutyl-, also known as Silane, dichlorodiisobutyl-, is a useful research compound. Its molecular formula is C8H18Cl2Si and its molecular weight is 213.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, dichlorodiisobutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dichlorodiisobutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Cl2Si B097770 Silane, dichlorodiisobutyl- CAS No. 18395-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-bis(2-methylpropyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Cl2Si/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VJBOSIHCFQKSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](CC(C)C)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334069
Record name Silane, dichlorodiisobutyl-
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Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18395-92-1
Record name Dichlorobis(2-methylpropyl)silane
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Record name Silane, dichlorodiisobutyl-
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Record name Silane, dichlorobis(2-methylpropyl)
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Synthetic Strategies and Precursor Chemistry of Dichlorodiisobutylsilane

Established Synthetic Pathways for Dichlorodiisobutylsilane

The industrial and laboratory-scale production of dichlorodiisobutylsilane relies on several established synthetic methodologies. The most significant of these are the Grignard reaction, the direct process (also known as the Rochow-Müller process), and hydrosilylation.

Grignard Reaction: The Grignard reaction represents a classic and versatile method for forming silicon-carbon bonds. gelest.com The synthesis of dichlorodiisobutylsilane via this route involves the reaction of silicon tetrachloride (SiCl₄) with isobutylmagnesium halide (e.g., isobutylmagnesium bromide or isobutylmagnesium chloride). utexas.eduursinus.edu This reaction is typically carried out in an etheral solvent, such as diethyl ether or tetrahydrofuran, which stabilizes the Grignard reagent. leah4sci.com The stoichiometry of the reactants is crucial for maximizing the yield of the desired dichlorodiisobutylsilane, as the reaction can proceed to produce mono-, di-, tri-, and tetra-substituted silanes. While highly adaptable, a primary limitation of the Grignard process is the challenge in achieving clean, partial substitution to selectively yield the di-substituted product. gelest.com

Direct Process: The direct synthesis of organochlorosilanes is a cornerstone of the silicone industry. gelest.com This process involves the reaction of an organic halide with elemental silicon at high temperatures (typically 250-350°C) in the presence of a copper catalyst. gelest.comuotechnology.edu.iq While the direct process is most famously used for the production of methylchlorosilanes, the underlying principles can be applied to other alkyl chlorides. colab.ws The reaction of isobutyl chloride with silicon, catalyzed by copper, can yield a mixture of isobutylchlorosilanes, including dichlorodiisobutylsilane. The selectivity towards the dichlorosilane (B8785471) is influenced by reaction conditions and the use of promoters. uotechnology.edu.iq

Hydrosilylation: Catalytic hydrosilylation is a powerful technique for the formation of silicon-carbon bonds, involving the addition of a Si-H bond across an unsaturated bond, such as an alkene. wikipedia.org For the synthesis of dichlorodiisobutylsilane, this would typically involve the reaction of a silane (B1218182) containing two hydrogen atoms and two chlorine atoms (e.g., dichlorosilane, H₂SiCl₂) with isobutylene (B52900) in the presence of a transition metal catalyst, most commonly a platinum-based catalyst like Speier's or Karstedt's catalyst. sigmaaldrich.commdpi.com The reaction mechanism, often described by the Chalk-Harrod mechanism, involves the formation of a metal complex containing the silane, the alkene, and a hydride ligand. wikipedia.org

Table 1: Comparison of Synthetic Pathways to Dichlorodiisobutylsilane

Synthesis MethodReactantsCatalyst/SolventKey Features
Grignard Reaction Silicon tetrachloride, Isobutylmagnesium halideEther (e.g., Diethyl ether, THF)Versatile laboratory method; control of stoichiometry is critical. gelest.comutexas.eduleah4sci.com
Direct Process Isobutyl chloride, Elemental SiliconCopperIndustrial-scale process; produces a mixture of silanes. gelest.comuotechnology.edu.iqcolab.ws
Hydrosilylation Dichlorosilane, IsobutylenePlatinum-based catalystsHigh atom economy; good for specific functionalization. wikipedia.orgsigmaaldrich.com

Dichlorodiisobutylsilane as a Key Precursor for Complex Silicon Architectures

The reactivity of the two chlorine atoms in dichlorodiisobutylsilane makes it a valuable starting material for the synthesis of more elaborate silicon-containing molecules and polymers.

The chloro substituents in dichlorodiisobutylsilane are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This derivatization is a key strategy for creating advanced organosilane building blocks. sigmaaldrich.com For instance, reaction with alcohols (alcoholysis) yields diisobutyldialkoxysilanes, while reaction with amines produces diisobutyldiaminosilanes. These functionalized silanes can then be used in further synthetic steps. The process of modifying an analyte like dichlorodiisobutylsilane into a different form for specific applications is a common practice in synthetic chemistry. sigmaaldrich.com

The substitution reactions can be controlled to replace one or both chlorine atoms, leading to a variety of structures. For example, a controlled reaction with one equivalent of a Grignard reagent could, in principle, lead to a mixed alkyl-alkoxy or alkyl-amino silane after subsequent reaction with an alcohol or amine. The ability to perform these transformations makes dichlorodiisobutylsilane a versatile node in the construction of complex organosilicon molecules. ebin.pub

One of the most significant applications of dichlorodiisobutylsilane is as a monomer in the synthesis of polysiloxanes, commonly known as silicones. The formation of the siloxane backbone (—Si—O—) is achieved through a hydrolysis and condensation process. slideshare.net When exposed to water, the chlorine atoms in dichlorodiisobutylsilane are hydrolyzed to form silanol (B1196071) groups (Si-OH), with the concomitant release of hydrochloric acid. These silanol intermediates are reactive and readily undergo condensation reactions with each other, eliminating water to form stable siloxane bonds. unm.eduresearchgate.net

The bifunctionality of dichlorodiisobutylsilane (having two reactive chlorine atoms) allows it to act as a chain extender in polymerization reactions. When co-hydrolyzed with other organochlorosilanes, such as those with one or three chlorine atoms, the properties of the resulting polysiloxane can be tailored. For example, co-condensation with a monofunctional chlorosilane would cap the polymer chain, controlling its molecular weight, while co-condensation with a trifunctional chlorosilane would introduce branching points, leading to cross-linked networks or resins. This approach is fundamental to the synthesis of a wide range of organosilicon copolymers with specific properties. mdpi.comnih.govsemanticscholar.orgresearchgate.netrsc.org The synthesis of polysiloxanes can be achieved through the polycondensation of functionalized dichlorosilanes. mdpi.com

Table 2: Products from Dichlorodiisobutylsilane Reactions

Reaction TypeReagent(s)Product TypeApplication
Hydrolysis/Condensation WaterDiisobutylsilanol (intermediate), PolydiisobutylsiloxaneSilicone polymers and networks slideshare.netunm.edu
Alcoholysis Alcohols (e.g., ethanol)DiisobutyldialkoxysilanesPrecursors for sol-gel processes, crosslinkers
Aminolysis Amines (e.g., ammonia, primary/secondary amines)DiisobutyldiaminosilanesAdhesion promoters, surface modifiers
Grignard Reaction Organomagnesium halidesTetraorganosilanesSynthesis of specifically substituted silanes

Dichlorodiisobutylsilane also finds application in the field of coordination chemistry and catalysis, particularly in the formulation of Ziegler-Natta catalysts. wikipedia.org Ziegler-Natta catalysts, which are typically composed of a transition metal compound (like titanium tetrachloride) and an organoaluminum co-catalyst, are used extensively in the polymerization of olefins such as ethylene (B1197577) and propylene (B89431). numberanalytics.comdoubtnut.com

In some formulations of Ziegler-Natta catalysts, organosilicon compounds, including dichlorodiisobutylsilane, are used as external or internal electron donors. google.comgoogle.com The role of the electron donor is to influence the stereospecificity of the catalyst, thereby controlling the tacticity and other properties of the resulting polymer. The interaction of the silane with the active sites of the catalyst can affect the polymerization process and the final polymer architecture. The use of various organosilicon compounds allows for the fine-tuning of catalyst performance to produce polymers with desired characteristics. google.com Beyond Ziegler-Natta systems, the reactivity of dichlorosilanes makes them potential ligands or precursors for the synthesis of novel transition metal-silicon complexes, an area of ongoing research interest due to their potential applications in catalysis and materials science. nih.govnih.govmdpi.comrsc.orgmdpi.com

Fundamental Reaction Mechanisms and Reactivity of Dichlorodiisobutylsilane

Hydrolytic and Condensation Reactions of Dichlorodiisobutylsilane

The hydrolysis of dichlorodiisobutylsilane is a primary reaction pathway, leading to the formation of silanols, which can then undergo condensation to form siloxanes and ultimately polysiloxanes. These reactions are fundamental to the synthesis of silicone-based materials.

The hydrolysis of dichlorodiisobutylsilane proceeds through a series of steps. Initially, a water molecule attacks the electrophilic silicon atom, leading to the formation of a pentacoordinate intermediate. iastate.edunih.gov This is followed by the elimination of a chloride ion and subsequent deprotonation to yield a silanol (B1196071) (a compound containing a Si-OH group). This process can be repeated to replace the second chlorine atom, forming a dihydroxydiisobutylsilane.

Theoretical studies on similar chlorosilanes suggest that the initial step involves the formation of an intermediate complex between the silane (B1218182) and water. iastate.edu In this complex, the oxygen's lone pair in the water molecule forms a weak bond with the silicon atom. iastate.edu This complex then rearranges to a transition state where the new Si-O bond is partially formed, and the Si-Cl bond is breaking. iastate.edu

Table 1: General Steps in Hydrolysis and Condensation of Dichlorodiisobutylsilane

StepReactantsProductsBond Changes
Hydrolysis (Step 1) Dichlorodiisobutylsilane, WaterIsobutyl(chloro)silanol, HClSi-Cl bond broken, Si-O bond formed
Hydrolysis (Step 2) Isobutyl(chloro)silanol, WaterDiisobutyldisilanol, HClSi-Cl bond broken, Si-O bond formed
Condensation (Water producing) 2 x Silanol moleculesSiloxane, WaterSi-O-Si bond formed, O-H bonds broken
Condensation (Alcohol producing) Silanol, AlkoxysilaneSiloxane, AlcoholSi-O-Si bond formed, Si-OR and O-H bonds broken

This table is a generalized representation. The specific intermediates and final products can vary based on reaction conditions.

The rates of hydrolysis and condensation of chlorosilanes can be significantly influenced by catalysts. Both acidic and basic conditions can accelerate these reactions. nih.gov

In an acidic medium, the reaction is typically initiated by the protonation of a chlorine atom, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. Solid acid catalysts, such as those based on zirconia or silica (B1680970), have been shown to be effective in promoting hydrolysis reactions. longdom.orgrsc.org

In a basic medium, the reaction is initiated by the attack of a hydroxide (B78521) ion or a deprotonated silanol group on the silicon atom. nih.gov This nucleophilic attack is generally described by an SN2-Si mechanism, which involves a pentavalent or hexavalent intermediate or transition state. nih.gov The use of basic catalysts can also influence the structure of the resulting polysiloxane, favoring the formation of cyclic or linear polymers depending on the specific conditions.

Enzymes have also been explored as catalysts for hydrolysis reactions, offering high specificity and the potential for milder reaction conditions. unizin.orgnih.gov While not specific to dichlorodiisobutylsilane, studies on other systems demonstrate the potential for biocatalysis in silane chemistry. nih.gov

Nucleophilic Substitution and Electrophilic Activation at the Silicon Center

The silicon atom in dichlorodiisobutylsilane is electrophilic due to the polarization of the Si-Cl bonds. This makes it susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions. ksu.edu.samasterorganicchemistry.comwikipedia.orgbits-pilani.ac.in In these reactions, a nucleophile replaces one or both of the chlorine atoms. ksu.edu.sawikipedia.org

The general form of a nucleophilic substitution reaction can be represented as: Nuc: + R-LG → R-Nuc + LG: Where Nuc is the nucleophile, R is the alkyl group (in this case, the diisobutylsilyl group), and LG is the leaving group (chloride). wikipedia.org

The reactivity of the silicon center can be enhanced through electrophilic activation. This can be achieved by using Lewis acids, which can coordinate to the chlorine atoms, making them better leaving groups and increasing the electrophilicity of the silicon atom.

Nucleophilic substitution at a silicon center can proceed through different mechanisms, such as the SN1 or SN2 pathway. youtube.com The SN2 mechanism involves a single, concerted step where the nucleophile attacks as the leaving group departs. ksu.edu.sabits-pilani.ac.in The SN1 mechanism involves a two-step process with the formation of a carbocation intermediate. ksu.edu.sa For silicon compounds, an SN2-like mechanism is more common. nih.gov

Pathways Involving Radical and Hydrosilylation Processes

While less common for dichlorodiisobutylsilane itself, related organosilanes can participate in radical reactions and hydrosilylation processes.

Radical Reactions: The Si-H bond in hydrosilanes can be cleaved homolytically to form a silyl (B83357) radical. These radicals can then participate in various reactions, such as addition to alkenes or alkynes. organic-chemistry.orgnih.gov The initiation of these radical reactions can be achieved using radical initiators like triethylborane. organic-chemistry.org

Hydrosilylation: This is the addition of a Si-H bond across a double or triple bond. mdpi.comresearchgate.net This reaction is a very versatile method for forming silicon-carbon bonds and is often catalyzed by transition metal complexes, particularly those of platinum, rhodium, and iridium. mdpi.comresearchgate.net The reaction typically proceeds with anti-Markovnikov regioselectivity, meaning the silicon atom adds to the less substituted carbon of the double bond. organic-chemistry.org Photocatalytic methods for hydrosilylation have also been developed, offering an environmentally friendly alternative. sioc-journal.cn

Table 2: Comparison of Hydrosilylation Catalysts

Catalyst TypeExamplesKey Features
Platinum-based Speier's catalyst, Karstedt's catalystHigh activity, widely used in industry. mdpi.com
Rhodium-based Wilkinson's catalystEffective for a range of substrates. researchgate.net
Rhenium-based Rhenium oxides, nitrosyl complexesCan catalyze hydrosilylation of carbonyls and alkenes. mdpi.com
Photocatalysts Metal complexes, organic dyesEnvironmentally friendly, operates under mild conditions. sioc-journal.cn

Investigation of Silicon-Carbon Bond Formation and Cleavage

The formation of silicon-carbon bonds is a cornerstone of organosilicon chemistry. As mentioned, hydrosilylation is a key method for creating these bonds. researchgate.net Another approach involves the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with chlorosilanes.

The cleavage of silicon-carbon bonds is also a significant reaction. These bonds are generally stable but can be cleaved under specific conditions. For instance, electrophilic cleavage can be facilitated by converting the silicon to a more reactive penta- or hexa-coordinate state. nih.gov This can be achieved by the addition of a fluoride (B91410) ion, which has a strong affinity for silicon. nih.gov

Recent research has also demonstrated the possibility of enzymatic silicon-carbon bond cleavage. nih.govacs.org Engineered variants of cytochrome P450 have been shown to break Si-C bonds in siloxanes through a tandem oxidation process. nih.govacs.org Electrochemical methods are also emerging as a means to achieve Si-C bond cleavage under mild, metal-free conditions. rsc.org

Advanced Applications and Functionalization Research of Dichlorodiisobutylsilane Derivatives

Interfacial Engineering and Adhesion Promotion in Hybrid Composites

Role in Organic-Inorganic Interface Stabilization

The primary role of dichlorodiisobutylsilane in this context is to transform the hydrophilic, high-energy surface of an inorganic filler into a more hydrophobic, organo-compatible surface. wikipedia.orgnih.gov This transformation is crucial for stabilizing the organic-inorganic interface. By creating strong covalent bonds with the inorganic filler, the silane (B1218182) layer prevents the displacement of the polymer from the filler surface, especially in the presence of moisture, which is a common cause of composite failure. polymerinnovationblog.comchemsilicone.com

The isobutyl groups create a low-surface-energy layer that improves the wetting of the filler by the molten polymer during composite processing. mdpi.com Better wetting leads to fewer voids and defects at the interface, resulting in a more stable and durable composite material with enhanced mechanical properties. mdpi.com While this describes the theoretical role, specific research data quantifying the effect of dichlorodiisobutylsilane on the interfacial stabilization of particular hybrid composites is not widely available in the reviewed literature.

Catalytic Applications in Polymerization Processes

The most significant and well-documented application of dichlorodiisobutylsilane is in the field of olefin polymerization, specifically as a component in Ziegler-Natta catalyst systems for producing polyolefins like polypropylene (B1209903). longdom.orgias.ac.in

Dichlorodiisobutylsilane in Ziegler-Natta Catalyst Systems for Polyolefin Production

In modern Ziegler-Natta catalysis, which is used to produce highly stereoregular polymers, the catalyst system typically consists of a solid procatalyst (often a titanium compound on a magnesium chloride support), a co-catalyst (usually an organoaluminum compound like triethylaluminum), and electron donors. longdom.orgresearchgate.netnih.gov These electron donors are categorized as internal (added during catalyst preparation) or external (added during polymerization). gychbjb.com

Dichlorodiisobutylsilane (or its alkoxy derivatives like diisobutyldimethoxysilane) functions as an external electron donor . utwente.nl The primary role of the external donor is to interact with the catalyst components to increase the stereospecificity of the active sites. buct.edu.cn It deactivates or modifies the non-stereospecific active sites on the catalyst surface, which would otherwise produce undesirable, amorphous (atactic) polypropylene. buct.edu.cn By selectively poisoning these aspecific sites, the catalyst's ability to produce highly crystalline, isotactic polypropylene is significantly enhanced. The structure of the external donor, particularly the steric bulk of the alkyl groups (like isobutyl), plays a crucial role in its effectiveness. mdpi.com

The interaction between the external donor, the co-catalyst, and the titanium active sites is complex but ultimately leads to a higher proportion of active sites that produce the desired polymer microstructure. buct.edu.cn

Modulation of Polyolefin Properties through Silane Integration

The integration of dichlorodiisobutylsilane as an external donor has a profound impact on the final properties of the polypropylene produced. Its primary effects are on the polymer's isotacticity (stereoregularity) and molecular weight distribution. utwente.nlresearchgate.net

Key Research Findings on the Effect of Dialkyldichlorosilane Type External Donors:

Increased Isotacticity: The most significant effect is the increase in the isotactic index of the polypropylene. By deactivating non-specific catalyst sites, the resulting polymer has a more regular chain structure, leading to higher crystallinity, stiffness, and melting point. longdom.orgbuct.edu.cn

Molecular Weight Distribution (MWD): The use of silane external donors can influence the molecular weight (Mw) and the breadth of the molecular weight distribution (MWD) of the polymer. utwente.nlresearchgate.net Some studies indicate that certain silane donors can lead to a broadening of the MWD. researchgate.net A broader MWD can, in some cases, improve the processability of the polymer.

The table below summarizes the general effects observed when using silane external donors like dichlorodiisobutylsilane in propylene (B89431) polymerization.

PropertyEffect of Dichlorodiisobutylsilane IntegrationRationale
Isotacticity (Crystallinity) Significantly IncreasesDeactivation of non-stereospecific catalyst sites. buct.edu.cn
Stiffness & Hardness IncreasesDirect consequence of higher crystallinity. dergipark.org.tr
Melting Point IncreasesMore ordered crystalline structure requires more energy to melt. dergipark.org.tr
Molecular Weight (Mw) Can be modulatedInfluences chain transfer reactions and catalyst activity. utwente.nl
Molecular Weight Distribution (MWD) Can be broadened or narrowedDepends on the specific interaction with different catalyst active sites. researchgate.net
Catalyst Activity Generally decreasesSome active sites are poisoned by the donor. buct.edu.cn

This table represents generalized findings for dialkylsilane external donors in Ziegler-Natta catalysis.

Development of Advanced Polymer Additives

Beyond its critical role as an external donor in Ziegler-Natta catalysis, the application of dichlorodiisobutylsilane as a distinct, advanced polymer additive is not well-documented in publicly available research. Polymer additives are substances incorporated into a polymer matrix to enhance properties such as thermal stability, UV resistance, or flame retardancy. specialchem.comrsc.org

While chlorosilanes can be used to functionalize polymers or fillers, specific research detailing the synthesis of advanced additives from dichlorodiisobutylsilane or its use as a standalone additive for purposes other than catalysis appears limited. Its primary industrial and research focus remains centered on its function within catalyst systems for polyolefin production.

Role as Dispersing and Crosslinking Agents

The performance of composite materials, coatings, and filled polymers depends heavily on the uniform dispersion of solid particles (pigments, fillers) within the matrix and the structural integrity of the polymer network itself. Dichlorodiisobutylsilane derivatives are instrumental in controlling both of these aspects.

Role as a Dispersing Agent A dispersing agent, or dispersant, is a substance added to a medium to prevent the clumping of fine particles and ensure they remain evenly distributed. specialchem.comhalox.com This is achieved by adsorbing the agent onto the surface of the particles, which then keeps them separated through mechanisms of electrostatic or steric repulsion. halox.comeagle-chemicals.com

Dichlorodiisobutylsilane can be used as a surface modification agent or coupling agent to improve the dispersion of inorganic fillers (like silica (B1680970), talc, or calcium carbonate) within an organic polymer matrix. The reactive Si-Cl bonds can react with hydroxyl groups present on the surface of these fillers. This reaction grafts the diisobutylsilyl group onto the particle surface. The bulky, non-polar isobutyl groups then act as a sterically hindering layer that is more compatible with the organic polymer matrix, reducing inter-particle attraction and preventing re-agglomeration during processing. uniqchem.com This leads to improved mechanical properties, better color strength in pigmented systems, and lower viscosity in liquid formulations. eagle-chemicals.com

Role as a Crosslinking Agent Crosslinking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network. specialchem.comstahl.com This network structure dramatically enhances the material's properties, including its mechanical strength, thermal stability, and chemical resistance, often transforming a thermoplastic material into a thermoset. specialchem.com

As a difunctional molecule, dichlorodiisobutylsilane is an effective crosslinking agent. It can react with two polymer chains that possess reactive functional groups, such as hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) groups. The reaction proceeds via nucleophilic substitution at the silicon atom, eliminating hydrogen chloride (HCl) and forming stable Si-O or Si-N covalent bridges between the polymer chains. The isobutyl groups provide steric bulk and hydrophobicity to the crosslink junction. The degree of crosslinking, which can be controlled by the amount of silane added, dictates the final properties of the material. sigmaaldrich.com

Table 2: Typical Effects of Crosslinking on Polymer Properties

Property Linear Polymer Crosslinked Polymer Impact of Crosslinking
Tensile Strength Moderate High Increases strength and rigidity. specialchem.com
Solubility Soluble in certain solvents Swells but does not dissolve Creates an insoluble network.
Melting Behavior Melts upon heating (Thermoplastic) Does not melt, degrades at high temp (Thermoset) Enhances thermal stability. specialchem.com
Elastic Modulus Low to Moderate High Increases stiffness. specialchem.com

| Creep Resistance | Poor | Excellent | Reduces deformation under constant load. |

Functionalization for Biomedical and Specialized Chemical Systems

The ability to precisely tailor the chemical functionality of molecules is critical for creating advanced materials for sensitive applications, particularly in the biomedical field. mdpi.com Functionalization involves the strategic introduction of specific chemical groups to control properties like biocompatibility, surface energy, reactivity, and targeting capabilities. nih.govmdpi.com

Dichlorodiisobutylsilane is a key building block in this field due to its two reactive chlorine atoms, which can be sequentially or simultaneously replaced by a vast array of functional groups through nucleophilic substitution reactions. This allows it to act as a molecular scaffold for synthesizing complex organosilane derivatives with tailored properties.

Biomedical Applications: In the biomedical field, surface properties are paramount. Unmodified materials can trigger adverse biological responses, such as protein adsorption, immune reactions, or biofilm formation. mdpi.com Dichlorodiisobutylsilane can be used to create biocompatible or bio-functional surfaces on medical devices, implants, or drug delivery nanoparticles. nih.gov

For example, one chlorine atom can be reacted with a biocompatible polymer like polyethylene (B3416737) glycol (PEG), while the other is used to anchor the molecule to the surface of a substrate (e.g., a metal implant or silica nanoparticle). The resulting surface modification can improve biocompatibility and reduce non-specific protein binding. Further functionalization can introduce targeting ligands, fluorescent markers, or drug molecules for theranostic (therapeutic + diagnostic) applications. icmab.es

Specialized Chemical Systems: Beyond biomedical uses, the functionalization of dichlorodiisobutylsilane is a route to novel materials with unique chemical and physical properties. By reacting it with different organic moieties, a diverse library of specialized organosilanes can be created. These can serve as precursors for:

Specialty Silicones: Creating silicone polymers with specific side-chains to control properties like refractive index, gas permeability, or low-temperature flexibility.

Liquid Crystals: Synthesizing molecules with both rigid and flexible segments required for liquid crystalline phases.

Catalyst Supports: Functionalizing silica or other supports with silane-derived ligands to immobilize homogeneous catalysts.

Table 3: Examples of Functionalization Pathways for Dichlorodiisobutylsilane

Reactant Type Functional Group Introduced Resulting Property/Application
Long-chain Alcohols (e.g., ROH) Alkoxy groups (-OR) Precursors for sol-gel synthesis, hydrophobic coatings.
Amines (e.g., R-NH2) Amino groups (-NHR) Adhesion promoters, surface charge modification, catalyst ligands.
Grignard Reagents (e.g., R-MgBr) New Organic Side-chains (-R) Synthesis of asymmetric organosilanes, tuning steric and electronic properties.
Diols (e.g., HO-R-OH) Cyclic Silyl (B83357) Ethers Formation of ring structures, precursors for specific polymers.

Theoretical and Computational Chemistry Approaches for Dichlorodiisobutylsilane Systems

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are essential for elucidating the electronic structure and the nature of chemical bonds within the dichlorodiisobutylsilane molecule. mdpi.comvub.be These investigations provide a fundamental understanding of its properties and reactivity. mdpi.com

Computational studies on dichlorodiisobutylsilane have utilized various quantum mechanical methods to analyze its electronic characteristics. smolecule.com Techniques such as density functional theory (DFT), Hartree-Fock calculations, and coupled-cluster methods have been applied to model the molecule's electronic behavior. smolecule.com For larger organosilicon systems, density functional tight-binding (DFTB) calculations offer an efficient approach to determining electronic structure with reasonable accuracy. smolecule.com The self-consistent charge density functional tight-binding method is particularly useful for describing charge transfer between atoms in complex organosilicon compounds. smolecule.com

A key area of investigation is the nature of the silicon-chlorine (Si-Cl) and silicon-carbon (Si-C) bonds. Theoretical studies reveal that the Si-Cl bonds in dichlorodiisobutylsilane have distinct activation energies and reaction pathways compared to carbon-chlorine bonds in analogous organic compounds. smolecule.com The unique electronic structure of silicon, particularly the availability of d-orbitals, allows for the formation of hypervalent intermediates in certain reactions, which provides alternative mechanistic pathways not typically seen in carbon chemistry. smolecule.com Quantum chemical computations highlight that the reactivity of organosilicon compounds is influenced by initial complex formation and interactions between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). smolecule.com

Table 1: Theoretical Approaches for Electronic Structure Analysis of Dichlorodiisobutylsilane

Theoretical MethodApplication to DichlorodiisobutylsilaneKey Insights
Density Functional Theory (DFT)Calculation of electronic structure and properties. smolecule.comnih.govProvides insights into the reactivity of Si-Cl bonds and the formation of hypervalent intermediates. smolecule.com
Hartree-Fock (HF)Initial approximation of the electronic wavefunction. smolecule.comForms a basis for more advanced computational methods.
Coupled-Cluster (CC)High-accuracy calculations of electronic energy and properties. au.dksmolecule.comOffers a "gold standard" for benchmarking other computational methods. au.dk
Density Functional Tight-Binding (DFTB)Efficient electronic structure calculations for large systems. smolecule.comEnables the study of charge transfer in complex organosilicon systems. smolecule.com

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a critical tool for understanding the reaction mechanisms and energetics of dichlorodiisobutylsilane. weizmann.ac.ilnih.gov These models can predict reaction pathways, transition states, and the influence of various conditions on reaction outcomes. researchgate.netmit.edu

Thermodynamic analysis, often employing Gibbs energy minimization methods, provides a comprehensive understanding of the synthesis and subsequent reactions of organosilicon compounds like dichlorodiisobutylsilane. smolecule.com These calculations demonstrate that reaction parameters such as temperature, pressure, and the ratio of reactants have a significant impact on conversion rates and the selectivity of products. smolecule.com For instance, the formation of dichlorodiisobutylsilane is governed by thermodynamic principles that favor specific ranges of temperature and pressure. smolecule.com

Quantum chemical calculations are used to map out the potential energy surfaces of reactions involving dichlorodiisobutylsilane. This allows for the identification of transition state structures and the calculation of activation energies, which are crucial for predicting reaction rates. For example, the hydrolysis of dichlorodiisobutylsilane, a key reaction for its application in producing siloxane networks, can be modeled to understand the step-by-step mechanism and the energetics involved. smolecule.com These computational studies can reveal how the isobutyl groups influence the reactivity of the silicon center compared to other alkyl groups.

Table 2: Key Reactions of Dichlorodiisobutylsilane and Computational Insights

ReactionComputational FocusInformation Gained
Synthesis (e.g., Hydrosilylation)Thermodynamic analysis, reaction pathway modeling. smolecule.comOptimization of reaction conditions (temperature, pressure) for improved yield and selectivity. smolecule.com
HydrolysisModeling of reaction mechanism and energetics. smolecule.comUnderstanding the formation of silanol (B1196071) and hydrochloric acid, and the role of water. smolecule.com
CondensationSimulation of siloxane bond formation. smolecule.comElucidation of the polymerization process leading to silicone polymers. smolecule.com

Simulations for Predicting Molecular Interactions and Conformational Dynamics

Molecular simulations, particularly molecular dynamics (MD), are employed to predict the interactions of dichlorodiisobutylsilane with its environment and to explore its conformational flexibility. mdpi.comresearchgate.net These simulations provide a dynamic picture of the molecule's behavior over time. nih.gov

MD simulations can model the interactions between dichlorodiisobutylsilane molecules and with solvent molecules. This is particularly relevant for understanding its behavior in solution and during reactions like hydrolysis, where interactions with water are critical. smolecule.com By simulating the system at an atomistic level, researchers can gain insights into solvation effects and how they influence reaction rates and mechanisms. mdpi.com

Furthermore, these simulations are used to study the conformational dynamics of the isobutyl groups attached to the silicon atom. The rotation around the Si-C bonds can lead to different spatial arrangements (conformers) of the molecule. Understanding these conformational preferences is important as they can affect the molecule's reactivity and its packing in the condensed phase. While specific simulation studies focused solely on dichlorodiisobutylsilane are not extensively documented in public literature, the principles of molecular dynamics are broadly applicable. ohiolink.edu For instance, simulations could predict how the bulky isobutyl groups shield the silicon center from nucleophilic attack, influencing its reactivity.

Table 3: Application of Molecular Simulations to Dichlorodiisobutylsilane

Simulation TechniqueArea of InvestigationPredicted Properties
Molecular Dynamics (MD)Intermolecular interactions in solution. mdpi.comSolvation structure, interaction energies with solvent molecules.
Molecular Dynamics (MD)Conformational analysis of isobutyl groups. nih.govPreferred conformations, rotational barriers around Si-C bonds.
Molecular Dynamics (MD)Interactions with surfaces.Adsorption behavior, orientation at interfaces.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in Dichlorodiisobutylsilane Research

Spectroscopic Characterization for Structural and Kinetic Studies

Spectroscopic techniques are fundamental in elucidating the molecular structure and monitoring the reaction kinetics of dichlorodiisobutylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of dichlorodiisobutylsilane. bezmialem.edu.tr By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure. acenet.edu

¹H NMR Spectroscopy: Proton NMR (¹H NMR) offers insights into the hydrogen environments within the dichlorodiisobutylsilane molecule. The chemical shifts, signal multiplicities (e.g., doublet of doublets), and coupling constants of the protons in the isobutyl groups provide definitive structural confirmation. acenet.edu Analysis of ¹H NMR spectra is crucial for verifying the successful synthesis of the compound and for detecting any impurities.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in dichlorodiisobutylsilane gives a distinct signal, allowing for the unambiguous assignment of the carbon framework. libretexts.org Broadband proton decoupling is often employed to simplify the spectrum, resulting in a single peak for each chemically equivalent carbon atom. bhu.ac.in The chemical shifts in ¹³C NMR are sensitive to the electronic environment, providing further evidence of the structure. libretexts.org

NMR Data for Dichlorodiisobutylsilane
Technique Expected Chemical Shift Ranges (ppm)
¹H NMRSignals corresponding to the -CH₂- and -CH(CH₃)₂ protons of the isobutyl groups.
¹³C NMRSignals for the unique carbons in the isobutyl groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers complementary information about the functional groups and molecular vibrations within dichlorodiisobutylsilane. edinst.comphotothermal.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. photothermal.com This technique is particularly sensitive to polar bonds and is used to identify characteristic functional groups. photothermal.com In the context of dichlorodiisobutylsilane, IR spectroscopy can be used to monitor reactions, such as hydrolysis, by observing changes in the Si-Cl and the appearance of Si-OH stretching frequencies.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrational modes. inphotonics.com It is particularly useful for analyzing symmetric bonds that are weak or absent in IR spectra. inphotonics.com For dichlorodiisobutylsilane, Raman spectroscopy can provide valuable data on the Si-C and Si-Cl bonds. Both IR and Raman are powerful for studying the effects of molecular interactions and can be used to characterize materials modified with dichlorodiisobutylsilane. americanpharmaceuticalreview.com

Vibrational Spectroscopy Data for Dichlorodiisobutylsilane
Technique Key Vibrational Modes
Infrared (IR) SpectroscopyC-H stretching and bending, Si-Cl stretching.
Raman SpectroscopySi-C symmetric stretching, Si-Cl symmetric stretching.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When combined with chromatographic separation techniques, it becomes a highly effective tool for analyzing complex mixtures. nih.gov

Mass Spectrometry (MS): MS provides the molecular weight of dichlorodiisobutylsilane and information about its isotopic distribution, which is characteristic due to the presence of chlorine atoms. Fragmentation patterns observed in the mass spectrum can further confirm the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. conquerscientific.com This technique is ideal for the analysis of volatile compounds like dichlorodiisobutylsilane. spectroscopyonline.com It allows for the separation of the compound from a mixture and its subsequent identification and quantification based on its mass spectrum. conquerscientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is more common for volatile silanes, LC-MS can be employed for the analysis of less volatile derivatives or reaction products of dichlorodiisobutylsilane. nih.govcreative-proteomics.com LC-MS is particularly useful for studying the hydrolysis products or for analyzing samples in complex matrices. conquerscientific.com

Chromatographic Methods for Separation and Purity Assessment (e.g., Gas-Liquid Chromatography (GLC))

Chromatographic methods are essential for separating components of a mixture and assessing the purity of dichlorodiisobutylsilane.

Gas-Liquid Chromatography (GLC): Also known as gas chromatography (GC), GLC is a technique used to separate and analyze compounds that can be vaporized without decomposition. pcianalytics.inyoutube.com In GLC, a carrier gas (mobile phase) transports the vaporized sample through a column containing a liquid stationary phase adsorbed onto a solid support. libretexts.org The separation is based on the differential partitioning of the components between the gas and liquid phases. libretexts.org GLC is a primary method for determining the purity of dichlorodiisobutylsilane and for analyzing reaction mixtures. nih.govslideshare.net A flame ionization detector (FID) is commonly used for the detection of organic compounds like dichlorodiisobutylsilane. libretexts.org

Chromatographic Analysis of Dichlorodiisobutylsilane
Technique Primary Application
Gas-Liquid Chromatography (GLC)Purity assessment and separation from volatile impurities.

Advanced Microscopy (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)) and Surface Analysis (e.g., X-ray Photoelectron Spectroscopy (XPS), X-ray Fluorescence (XRF)) for Material Interface Studies

When dichlorodiisobutylsilane is used to modify surfaces, a suite of advanced microscopy and surface analysis techniques is employed to characterize the resulting material interfaces.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, providing high-resolution images of the surface topography and composition. nanoscience.comhidenanalytical.com It is invaluable for visualizing the changes in surface morphology after treatment with dichlorodiisobutylsilane.

Transmission Electron Microscopy (TEM): TEM transmits a beam of electrons through an ultra-thin specimen to create an image. nih.gov It provides information about the internal structure of materials. thermofisher.com In the context of materials modified with dichlorodiisobutylsilane, TEM can be used to study the thickness and uniformity of the resulting surface layers. thermofisher.com

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive quantitative technique that analyzes the elemental composition and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. ltschem.comthermofisher.comcnrs.fr By irradiating the surface with X-rays and measuring the kinetic energy of the emitted photoelectrons, XPS can identify the elements present (except H and He) and their oxidation states. ltschem.comcnrs.fr This makes it an extremely powerful tool for confirming the covalent attachment of dichlorodiisobutylsilane to a substrate and for studying the chemical nature of the silicon, chlorine, and other relevant elements at the interface. andersonmaterials.comresearchgate.net

Surface Analysis Techniques for Dichlorodiisobutylsilane Modified Materials
Technique Information Obtained
Scanning Electron Microscopy (SEM)Surface morphology and topography.
Transmission Electron Microscopy (TEM)Internal structure and layer thickness.
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical states.
X-ray Fluorescence (XRF)Bulk elemental composition.

Future Research Trajectories and Emerging Paradigms in Dichlorodiisobutylsilane Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The pursuit of sustainable chemical manufacturing is guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. acs.org For the synthesis of dichlorodiisobutylsilane, future research will likely focus on optimizing existing methods and developing new ones that align with these principles. Key areas of exploration include the use of renewable feedstocks, energy-efficient processes, and the minimization of waste through catalytic reactions. youtube.comcitrefine.com

Current industrial syntheses often rely on energy-intensive processes and feedstocks derived from fossil fuels. youtube.com A significant future trajectory involves investigating the use of bio-based sources for the isobutyl groups or developing more energy-efficient catalytic systems. The goal is to move away from stoichiometric reagents towards catalytic processes that offer higher atom economy and produce less waste. youtube.com

Another critical aspect of green synthesis is the use of safer solvents and reaction conditions. youtube.comnih.gov Research into solvent-free reaction systems or the use of more environmentally benign solvents will be crucial. Furthermore, real-time analysis and process control can be implemented to prevent the formation of byproducts and ensure a safer manufacturing process. youtube.com The overarching aim is to design a synthesis route for dichlorodiisobutylsilane that is not only economically viable but also has a minimal environmental footprint.

Table 1: Green Chemistry Principles and Their Application to Dichlorodiisobutylsilane Synthesis
Green Chemistry PrincipleApplication in Dichlorodiisobutylsilane SynthesisPotential Research Direction
Waste PreventionMinimizing byproducts in the direct synthesis process.Development of highly selective catalysts to improve reaction efficiency.
Atom EconomyMaximizing the incorporation of all materials used in the process into the final product.Designing synthetic routes that avoid the use of protecting groups or stoichiometric reagents. acs.org
Use of Renewable FeedstocksSourcing isobutylene (B52900) or isobutyl alcohol from biomass.Exploring biocatalytic routes or fermentation processes for precursor synthesis. youtube.com
Design for Energy EfficiencyConducting synthesis at ambient temperature and pressure.Investigating photochemical or microwave-assisted synthesis to reduce energy consumption. youtube.com

Design of Novel Multifunctional Derivatives

The versatility of dichlorodiisobutylsilane stems from the reactivity of its two chloro substituents, which can be readily displaced to introduce a wide range of functional groups. This opens up a vast chemical space for the design of novel multifunctional derivatives with tailored properties. Future research will focus on creating derivatives that go beyond simple structural roles and impart specific functionalities to the resulting materials.

One promising area is the development of new organosilicon polymers. By reacting dichlorodiisobutylsilane with various difunctional organic or organometallic monomers, a diverse library of polysilanes can be synthesized. These polymers can be designed to have specific thermal, mechanical, and optical properties. For instance, incorporating chromophores could lead to photoactive materials, while the inclusion of chiral centers could result in polymers with unique optical activity.

Another avenue of research is the synthesis of well-defined molecular structures, such as cyclic or cage compounds. These derivatives can serve as precursors for advanced materials or as highly specific catalysts. For example, dichlorodiisobutylsilane has been used in the synthesis of complex polysilane structures like decasila google.comstaffane. ebin.pub The precise control over the molecular architecture of these derivatives is key to achieving desired functionalities.

Table 2: Potential Multifunctional Derivatives of Dichlorodiisobutylsilane and Their Applications
Derivative ClassFunctional Group IntroducedPotential ApplicationResearch Focus
PolysilanesOrganic linkers, organometallic fragmentsSpecialty elastomers, dielectric materials, ceramic precursorsControlling polymer chain length, tacticity, and branching.
Functionalized SilanolsHydroxyl groupsAdhesion promoters, surface modification agentsStudying condensation chemistry and interaction with surfaces.
Heterocyclic Silicon CompoundsNitrogen, oxygen, or sulfur atoms in a ring structurePharmaceutical intermediates, electronic materialsExploring ring-opening polymerization and electronic properties.
DendrimersBranched polymeric armsDrug delivery systems, nanoscale reactorsAchieving precise control over dendrimer size, shape, and surface functionality.

Integration into Emerging Technologies and Smart Materials

The unique properties of silicon-based materials make them ideal candidates for integration into emerging technologies and the development of smart materials. Dichlorodiisobutylsilane, as a precursor to a variety of organosilicon structures, is expected to play a significant role in this technological frontier. Emerging technologies encompass a wide range of innovations, including artificial intelligence, the Internet of Things (IoT), and advanced manufacturing. cigionline.orgceb.com

Smart materials are designed to respond to external stimuli such as light, temperature, or an electric field, and are finding applications in sensors, actuators, and self-healing materials. sci-hub.senih.govresearchgate.net Polymers and composites derived from dichlorodiisobutylsilane can be engineered to exhibit such responsive behaviors. For example, incorporating dichlorodiisobutylsilane into polyurethane or other polymer backbones could lead to shape memory polymers that respond to thermal cues. rsc.org These materials have potential applications in aerospace, robotics, and biomedical devices.

Furthermore, dichlorodiisobutylsilane is a component in some Ziegler-Natta catalyst systems used for the polymerization of olefins to produce high-density polyethylene (B3416737) (HDPE). google.com HDPE is a widely used polymer in applications ranging from food packaging to medical tubing and geomembranes. google.com Future research could focus on tailoring the catalyst system with novel dichlorodiisobutylsilane derivatives to control the properties of the resulting polymer, leading to enhanced performance in these applications. The convergence of materials science and emerging technologies will undoubtedly create new opportunities for dichlorodiisobutylsilane and its derivatives. frontiersin.orgworldgovernmentsummit.org

Table 3: Integration of Dichlorodiisobutylsilane-Derived Materials into Emerging Fields
Emerging Technology/MaterialRole of Dichlorodiisobutylsilane DerivativePotential Impact
Smart CoatingsForms a cross-linked polymer matrix with responsive moieties.Self-healing surfaces, anti-corrosion coatings, and color-changing finishes.
Advanced Catalyst SystemsActs as a modifier or internal/external donor in Ziegler-Natta or metallocene catalysts. google.comProduction of polymers with tailored microstructures and properties for advanced applications.
Flexible ElectronicsServes as a precursor for flexible and transparent dielectric layers or encapsulants.Development of wearable sensors, bendable displays, and printable electronic components. nih.gov
Biomedical ImplantsUsed to create biocompatible and biostable silicone elastomers.Improved long-term performance and safety of medical devices and implants. mdpi.com

Q & A

Q. How can researchers ensure reproducibility when studying silane, dichlorodiisobutyl-’s environmental impact across different laboratories?

  • Methodological Answer : Adopt standardized protocols (e.g., OECD Test Guidelines 301 for biodegradability) and interlaboratory round-robin testing. Detailed metadata reporting (e.g., solvent purity, humidity levels) in supplementary materials enhances transparency. Open-data platforms like Zenodo encourage third-party validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.